Pomalidomide-CO-C2-Br
Beschreibung
Pomalidomide-CO-C2-Br is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in treating multiple myeloma. The compound features a bromine-terminated ethylene glycol (C2) linker conjugated to the pomalidomide core via a carbonyl group. This modification enhances its utility as a proteolysis-targeting chimera (PROTAC) component, enabling targeted protein degradation by linking target proteins to E3 ubiquitin ligases. The bromine atom serves as a reactive handle for further chemical modifications, making it valuable in bioconjugation and drug development .
Eigenschaften
Molekularformel |
C16H14BrN3O5 |
|---|---|
Molekulargewicht |
408.20 g/mol |
IUPAC-Name |
3-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C16H14BrN3O5/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) |
InChI-Schlüssel |
CCIKLKZDGKZXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCBr |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form Pomalidomide . Another method involves a continuous 3-4 step flow approach, which offers improved efficiency and safety for large-scale production .
Industrial Production Methods
Industrial production of Pomalidomide focuses on achieving high purity and yield. The process typically involves dissolving Pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound. This method ensures a purity greater than 99% and is cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide, which are used for further research and development in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Pomalidomide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic effects.
Biology: Studied for its effects on cellular processes and immune modulation.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Anti-tumor Activity: Induces apoptosis (programmed cell death) in cancer cells by inhibiting the proliferation of myeloma cells
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Below is a detailed comparison of Pomalidomide-CO-C2-Br with structurally and functionally related compounds.
Structural and Functional Comparisons
Pomalidomide
- Structure : Parent compound lacking the C2-Br linker.
- Function : Directly binds cereblon (CRBN), an E3 ligase component, to degrade IKZF1/3 transcription factors in multiple myeloma.
- Key Difference : this compound’s bromine linker allows covalent attachment to other molecules (e.g., ligands for target proteins), expanding its use in PROTACs.
Pomalidomide-PEG6-C2-COOH
- Structure : Incorporates a polyethylene glycol (PEG6) spacer and a terminal carboxylic acid group instead of bromine.
- Function : The PEG spacer improves solubility and reduces aggregation, while the carboxylic acid enables amine-coupling reactions (e.g., with NHS esters).
- Key Difference : Compared to this compound, this derivative prioritizes hydrophilicity and biocompatibility over reactivity, making it suitable for in vivo applications requiring stable conjugates .
Lenalidomide and Thalidomide Derivatives
- Structure : Lenalidomide and thalidomide share the phthalimide core but lack the C2-Br or PEG linkers.
- Function : Older IMiDs with weaker CRBN binding and higher off-target effects.
- Key Difference : this compound exhibits enhanced specificity and modularity due to its linker, enabling tailored protein degradation strategies.
Physicochemical and Pharmacological Properties
Notes:
- This compound’s bromine enables nucleophilic substitution reactions, ideal for attaching hydrophobic ligands.
- Pomalidomide-PEG6-C2-COOH’s PEG spacer enhances water solubility, critical for in vivo stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
